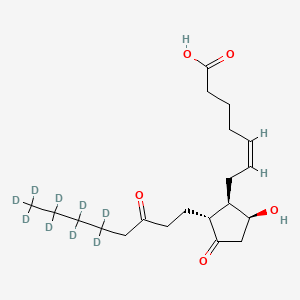

13,14-dihydro-15-keto Prostaglandin D2-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)-3-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i1D3,2D2,3D2,6D2 |

InChI Key |

VSRXYLYXIXYEST-GQOYKKFZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: The PGD2 Biosynthetic and Metabolic Pathway

<The Prostaglandin D2 Axis: A Technical Guide to its Role and Quantification in Inflammatory Responses

Abstract: Prostaglandin D2 (PGD2) is a pivotal lipid mediator that exhibits a complex, often dichotomous, role in the orchestration of inflammatory responses. Arising from the cyclooxygenase (COX) pathway, PGD2 and its metabolites can propagate pro-inflammatory signals, particularly in the context of allergic diseases, or promote the resolution of inflammation. This dual functionality is dictated by the specific receptors engaged—DP1 and DP2 (CRTH2)—and the downstream conversion to anti-inflammatory metabolites like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). Given this complexity, understanding the precise contribution of the PGD2 axis to a given pathophysiology is paramount and relies on highly accurate and specific quantification. This technical guide provides an in-depth exploration of the PGD2 signaling pathway in inflammation. Furthermore, it offers detailed, field-proven methodologies for the quantification of PGD2 in biological matrices, highlighting the indispensable role of stable isotope-labeled internal standards, such as PGD2-d9, in achieving analytical rigor via mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to investigate and therapeutically target this critical inflammatory pathway.

Introduction to Prostanoids in Inflammation

Prostanoids are a class of lipid signaling molecules derived from the enzymatic oxygenation of arachidonic acid. This family, which includes prostaglandins (PGs) and thromboxanes (TXs), are key mediators of the cardinal signs of inflammation—redness, swelling, heat, and pain.[1] Their synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 in response to inflammatory stimuli.[2] The specific prostanoid produced is cell-type and stimulus-dependent, leading to a diverse range of biological effects.

Synthesis of PGD2 from Arachidonic Acid

The synthesis of PGD2 is a multi-step enzymatic process. First, cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[2][3] PGH2 serves as a common precursor for all prostanoids.[2][3] The final and committing step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by specific PGD synthases (PGDS).[3][4] Two main isoforms of PGDS exist:

-

Lipocalin-type PGDS (L-PGDS): Primarily found in the brain, heart, and adipose tissue.[2]

-

Hematopoietic PGDS (H-PGDS): Expressed in immune cells such as mast cells, macrophages, dendritic cells (DCs), and Th2 cells.[1][2] H-PGDS is considered the primary source of PGD2 during allergic inflammatory responses.[3]

Mast cells, in particular, are major producers of PGD2 upon activation.[2][5][6]

Figure 1: Biosynthesis of PGD2 from arachidonic acid.

Metabolic Conversion to Bioactive J-Series Prostaglandins

PGD2 is a relatively unstable molecule and can be readily dehydrated, both in vitro and in vivo, to form the J-series prostaglandins.[3] This non-enzymatic, sequential conversion yields PGJ2, Δ12-PGJ2, and ultimately 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2).[3][7] These metabolites, particularly 15d-PGJ2, possess unique biological activities that are often distinct from the parent PGD2 molecule and are central to the resolution of inflammation.[7][8]

Key Enzymes: COX-1/2 and PGD Synthases

The enzymes that control the PGD2 pathway are critical checkpoints and therapeutic targets.

-

COX-1 & COX-2: COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible by inflammatory stimuli.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit these enzymes to block all prostanoid production.[9]

-

H-PGDS & L-PGDS: Inhibition of these synthases offers a more targeted approach. For example, selective inhibition of H-PGDS can effectively block mast cell-dependent PGD2 formation.[10] However, this can lead to the shunting of the PGH2 precursor towards other prostanoids like TXA2.[10]

Part 2: Receptor-Mediated Signaling of PGD2 and its Metabolites

The effects of the PGD2 axis are mediated by distinct cell surface and nuclear receptors, leading to often opposing biological outcomes.[1][11]

The DP1 Receptor: Pro-inflammatory Signaling

The D prostanoid receptor 1 (DP1) is a G-protein coupled receptor (GPCR) that, upon PGD2 binding, typically signals through Gs to increase intracellular cyclic AMP (cAMP) levels. DP1 activation is associated with vasodilation and the inhibition of platelet aggregation.[12] In the context of inflammation, its role is complex; it can inhibit the migration of some immune cells, but also mediate vasodilation that enhances leukocyte migration to inflammatory sites.[6][13] Some studies suggest DP1 signaling can be anti-inflammatory by suppressing certain dendritic cell functions and promoting regulatory T cells.[14]

The DP2 Receptor (CRTH2): A Key Player in Type 2 Immunity

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is another GPCR for PGD2.[2][12] Unlike DP1, CRTH2 signals through Gi, leading to a decrease in cAMP and an increase in intracellular calcium. It is preferentially expressed on key cells of Type 2 immunity, including Th2 cells, eosinophils, and basophils.[2][12][15] Activation of CRTH2 is strongly pro-inflammatory, promoting chemotaxis and activation of these cells, leading to the release of Th2 cytokines like IL-4, IL-5, and IL-13.[2][13][16] Consequently, the PGD2-CRTH2 axis is a major driver in the pathophysiology of allergic diseases like asthma and atopic dermatitis.[2][17][18]

PPARγ: Nuclear Receptor Activation by 15d-PGJ2

The PGD2 metabolite, 15d-PGJ2, is a potent endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor.[3][7][19] Activation of PPARγ by 15d-PGJ2 generally leads to powerful anti-inflammatory effects. It can trans-repress the expression of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS).[7][20] Furthermore, 15d-PGJ2 can inhibit the pro-inflammatory NF-κB signaling pathway through both PPARγ-dependent and independent mechanisms.[7][21] This positions 15d-PGJ2 as a key molecule in the resolution phase of inflammation.[8]

A Dichotomous Role: Context-Dependent Effects of the PGD2 Axis

The overall effect of PGD2 is a delicate balance between the pro-inflammatory signals mediated primarily by the CRTH2 receptor and the anti-inflammatory/pro-resolution signals mediated by the DP1 receptor and the downstream metabolite 15d-PGJ2.[3][14][22] The inflammatory milieu, the types of cells present, and the relative expression levels of DP1, CRTH2, and PPARγ all contribute to the ultimate outcome.

Figure 2: Dichotomous signaling of the PGD2 axis.

Part 3: The Critical Role of Accurate Quantification: A Methodological Deep Dive

Introduction to Stable Isotope Dilution Mass Spectrometry

To dissect the complex role of PGD2, its quantification in biological matrices (e.g., plasma, cell culture supernatants, tissue homogenates) must be both sensitive and highly specific. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[23][24][25] The technique's power is fully realized when coupled with stable isotope dilution, which involves adding a known quantity of a heavy-isotope-labeled version of the analyte to the sample at the very beginning of the workflow.

Why PGD2-d9? The Role of Deuterated Internal Standards

The molecule DK-PGD2-d9, more commonly referred to as PGD2-d9, is PGD2 in which nine hydrogen atoms have been replaced with their heavy isotope, deuterium. This makes it chemically identical to endogenous PGD2 but mass-shifted by 9 Daltons. Its role is to serve as an internal standard .

Causality behind its use: Prostaglandins are notoriously unstable and prone to degradation and loss during sample preparation (e.g., extraction, evaporation).[23] By adding PGD2-d9 at the start, both the endogenous PGD2 and the deuterated standard experience the exact same processing. Any loss or degradation affects both molecules equally. The mass spectrometer can distinguish between the two based on their mass difference. The ratio of the endogenous analyte to the known amount of the internal standard remains constant, regardless of sample loss. This allows for the correction of experimental variability, ensuring highly accurate and precise quantification.[23][26] Using a deuterated standard for PGD2 is critical because geometric isomers like PGD2 and PGE2 can have different stabilities, making it inaccurate to use one as a standard for the other.[23]

Protocol 1: Sample Preparation for PGD2 Analysis from Biological Matrices

This protocol describes a general workflow for solid-phase extraction (SPE) of prostaglandins, a necessary step to remove interfering substances from complex matrices like plasma or cell culture media before LC-MS/MS analysis.[27][28][29]

Self-Validating System: The inclusion of the PGD2-d9 internal standard at the initial step makes this protocol self-validating. A poor recovery of the internal standard signal in the final analysis immediately indicates a problem with the extraction process for that specific sample.

Methodology:

-

Sample Collection & Stabilization: Immediately after collection, add a COX inhibitor (e.g., indomethacin, 10 µM) to the biological sample to prevent ex vivo synthesis of prostaglandins.[29]

-

Internal Standard Spiking: Add a known, precise amount of PGD2-d9 (and other relevant deuterated standards, e.g., PGE2-d4) to a defined volume of the sample (e.g., 1 mL of plasma).[23] Vortex briefly.

-

Acidification: Acidify the sample to a pH of ~3.5 using a dilute acid like formic acid or 2M HCl.[27][29] This step protonates the carboxylic acid group on the prostaglandin, making it less polar and enabling it to bind to the reversed-phase SPE sorbent.

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge.

-

Sample Loading: Load the acidified sample onto the conditioned C18 cartridge at a slow, steady flow rate (~1-2 mL/min).[27]

-

Washing (Interference Removal):

-

Elution: Elute the prostaglandins from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or methanol.[27] Collect the eluate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., methanol/water 50:50).[27] The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for PGD2 and Metabolite Quantification

This section provides typical parameters for a reversed-phase LC-MS/MS method. PGD2 and PGE2 are geometric isomers with the same mass and similar fragmentation patterns, so chromatographic separation is essential for accurate quantification.[23][24]

| Parameter | Typical Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for reversed-phase separation of lipids. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for positive ion mode or a polar phase. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic phase for eluting analytes from the C18 column. |

| Gradient | 30% B to 95% B over 10 min | A gradient is required to separate various prostaglandins and elute them effectively. |

| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |

| Ionization Mode | Negative Ion Electrospray (ESI-) | Prostaglandins readily form [M-H]⁻ ions. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition (PGD2) | m/z 351 → 271 | Precursor ion [M-H]⁻ to a characteristic product ion.[23] |

| MRM Transition (PGD2-d9) | m/z 360 → 280 (approx.) | Mass-shifted precursor and product ions for the internal standard. |

Data Analysis and Interpretation

The instrument software measures the peak area for both the endogenous PGD2 and the PGD2-d9 internal standard. A calibration curve is generated using known concentrations of PGD2 standard spiked with the same amount of PGD2-d9. The ratio of the PGD2/PGD2-d9 peak areas in the unknown sample is then used to determine the concentration of endogenous PGD2 by interpolating from the calibration curve.

Figure 3: Quantitative data analysis workflow.

Part 4: Investigating the PGD2 Axis in Preclinical Models

In Vitro Models

-

Mast Cells (LAD2, cord blood-derived): Ideal for studying the synthesis and release of PGD2 upon IgE-mediated activation.[10]

-

Th2 cells, Eosinophils, Basophils: Used in migration (chemotaxis) assays and cell activation studies to probe the function of the CRTH2 receptor.[15]

-

Macrophages (RAW 264.7): Useful for studying the anti-inflammatory effects of 15d-PGJ2 and its impact on NF-κB signaling.[7]

In Vivo Models

-

Allergic Asthma Models (e.g., OVA-induced): PGD2 plays a substantial pro-inflammatory role in these models, regulating eosinophilia, airway hyperreactivity, and Th2 cytokine levels.[2][3]

-

Chronic Contact Hypersensitivity/Dermatitis: The PGD2-CRTH2 system is a significant driver of chronic allergic skin inflammation in mouse models.[17]

-

Peritonitis: Models of self-resolving peritonitis have been used to demonstrate the in vivo synthesis of 15d-PGJ2 and the role of the PGD2/DP1 axis in controlling the onset and resolution of acute inflammation.[14]

Pharmacological Tools

A range of pharmacological tools are available to dissect the PGD2 pathway. Their use in the models described above is crucial for target validation.

| Tool Type | Examples | Mechanism of Action |

| PGDS Inhibitors | HQL-79, TM30089 | Block the synthesis of PGD2 from PGH2.[17][30] |

| DP1 Antagonists | BWA868C, S-5751, Laropiprant | Selectively block the DP1 receptor.[30][31] |

| CRTH2 (DP2) Antagonists | Ramatroban, Fevipiprant, Setipiprant, OC000459 | Selectively block the pro-inflammatory CRTH2 receptor.[17][18][30] |

| PPARγ Agonists | Rosiglitazone, Pioglitazone | Mimic the anti-inflammatory effects of 15d-PGJ2 at the PPARγ receptor.[20] |

Conclusion

The Prostaglandin D2 signaling axis represents a complex and powerful modulatory system in inflammation. Its dual nature—driving potent pro-allergic responses via CRTH2 while also giving rise to pro-resolution mediators acting on DP1 and PPARγ—makes it a challenging but compelling area for therapeutic intervention. A thorough understanding of its biochemistry and signaling is essential, but it is the ability to accurately and reliably quantify PGD2 and its metabolites that provides the foundation for meaningful research. The methodical application of stable isotope dilution mass spectrometry, using internal standards like PGD2-d9, is not merely a technical detail; it is the cornerstone of data integrity required to successfully navigate the complexities of this pathway and develop novel therapeutics for inflammatory diseases.

References

-

Joo, M., & Sadikot, R. T. (2012). PGD Synthase and PGD2 in Immune Resposne. Mediators of Inflammation, 2012, 503128. [Link]

-

Kwon, S. J., et al. (2012). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Allergy, Asthma & Immunology Research, 4(2), 63-69. [Link]

-

Maruyama, T., et al. (2016). Discovery of anti-inflammatory role of prostaglandin D2. The Journal of Veterinary Medical Science, 78(10), 1585–1589. [Link]

-

Satoh, T., et al. (2006). Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor. Journal of Immunology, 177(4), 2621-2629. [Link]

-

Cao, H., et al. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of lipid research, 49(6), 1345–1352. [Link]

-

Rossi, A., et al. (2000). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. Proceedings of the National Academy of Sciences, 97(15), 8561-8566. [Link]

-

Wang, N., et al. (2006). 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) Signals Through Retinoic Acid Receptor–Related Orphan Receptor-α but Not Peroxisome Proliferator–Activated Receptor-γ in Human Vascular Endothelial Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(4), 793-800. [Link]

-

Bell, A., et al. (2018). 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells. Frontiers in Immunology, 9, 219. [Link]

-

Rajakariar, R., et al. (2007). Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2. Proceedings of the National Academy of Sciences, 104(52), 20979-20984. [Link]

-

Hankin, J. A., et al. (2009). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins, Leukotrienes and Essential Fatty Acids, 80(2-3), 129-136. [Link]

-

Ulven, T., & Kostenis, E. (2005). Targeting the Prostaglandin D2 Receptors DP and CRTH2 for Treatment of Inflammation. Current Topics in Medicinal Chemistry, 5(7), 677-691. [Link]

-

Scher, J. U., & Pillinger, M. H. (2005). 15d-PGJ2: the anti-inflammatory prostaglandin? Clinical Immunology, 114(2), 100-109. [Link]

-

Wikipedia. (n.d.). Prostaglandin D2. [Link]

-

Maruyama, T., et al. (2016). Discovery of anti-inflammatory role of prostaglandin D2. ResearchGate. [Link]

-

Cao, H., et al. (2008). An improved LC–MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. ResearchGate. [Link]

-

Lee, J., et al. (2021). 15-Deoxy-Δ12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis. Frontiers in Immunology, 12, 631024. [Link]

-

Golebski, K., et al. (2020). Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions. Pharmacology & Therapeutics, 209, 107505. [Link]

-

Kupczyk, M., & Kuna, P. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Drugs, 77(11), 1211-1224. [Link]

-

Pettipher, R. (2008). Complementary action of the prostaglandin D2 receptors DP and CRTH2 in promoting allergic responses. The Journal of Physiology, 586(Pt 1), 21-27. [Link]

-

Song, W. L., et al. (2007). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of lipid research, 48(11), 2510–2519. [Link]

-

Kupczyk, M., & Kuna, P. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. PubMed. [Link]

-

Joo, M., & Sadikot, R. T. (2012). PGD synthase and PGD2 in immune resposne. ResearchGate. [Link]

-

Kwon, S. J., et al. (2012). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. ResearchGate. [Link]

-

Patsnap Synapse. (2024). What are PGD2 receptor modulators and how do they work? [Link]

-

Spik, I., et al. (2005). Activation of the Prostaglandin D2 Receptor DP2/CRTH2 Increases Allergic Inflammation in Mouse. The Journal of Immunology, 174(6), 3703-3708. [Link]

-

Kolmert, J., et al. (2021). Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences. Clinical and Experimental Allergy, 51(5), 682-692. [Link]

-

Cao, H., et al. (2008). An Improved LC–MS/MS Method for the Quantification of Prostaglandins E2 and D2 Production in Biological Fluids. Amanote Research. [Link]

-

Penmatsa, P., et al. (2017). Quantitative Analysis of Lipids: A Higher-Throughput LC–MS/MS-Based Method and its Comparison to ELISA. Bioanalysis, 9(2), 149-162. [Link]

-

The Serhan Laboratory. (n.d.). Specialized-Pro-Resolving-Mediators-and-Eicosanoids-A-Preferred-Solid-Phase-Extraction-Protocol-from-Tissues-and-Biological-Fluids. [Link]

-

Wikipedia. (n.d.). Prostaglandin antagonist. [Link]

-

Ricciardolo, F. L. M., et al. (2017). Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives. Expert Opinion on Investigational Drugs, 26(8), 921-932. [Link]

-

Morrow, J. D., et al. (1990). Quantification of the major urinary metabolite of prostaglandin D2 by a stable isotope dilution mass spectrometric assay. Analytical Biochemistry, 184(1), 1-10. [Link]

-

Li, Y., et al. (2020). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine. Molecules, 25(18), 4057. [Link]

Sources

- 1. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 9. Prostaglandin antagonist - Wikipedia [en.wikipedia.org]

- 10. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 13. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. academic.oup.com [academic.oup.com]

- 16. physoc.org [physoc.org]

- 17. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Frontiers | 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. arborassays.com [arborassays.com]

- 30. scbt.com [scbt.com]

- 31. Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

The Role and Application of 13,14-dihydro-15-keto Prostaglandin D2-d9 as a Selective DP2 Receptor Agonist: A Technical Guide

Introduction: The Prostaglandin D2 Axis in Allergic Inflammation

Prostaglandin D2 (PGD2) is a primary lipid mediator released predominantly by activated mast cells during an allergic response.[1][2] Its biological effects are critical in orchestrating the complex inflammatory cascade seen in conditions like asthma, allergic rhinitis, and atopic dermatitis.[3][4] PGD2 exerts these effects through two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[5][6] These two receptors often have opposing functions. The DP1 receptor is coupled to Gs proteins, leading to increased intracellular cyclic AMP (cAMP) and subsequent anti-inflammatory effects such as smooth muscle relaxation and inhibition of immune cell migration.[7][8]

In stark contrast, the DP2 receptor, the focus of this guide, couples to Gi proteins.[9] Its activation leads to a decrease in cAMP and an increase in intracellular calcium (Ca²⁺), promoting a pro-inflammatory phenotype.[9][10] The DP2 receptor is preferentially expressed on key effector cells of type 2 immunity, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[11][12] Activation of DP2 on these cells induces potent chemotaxis, cellular activation, and the release of pro-inflammatory mediators, thereby amplifying the allergic inflammatory response.[11][13][14]

13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2): A Key Metabolite and Selective DP2 Agonist

While PGD2 itself activates both DP1 and DP2 receptors, its metabolic fate is crucial in dictating the ultimate biological response. PGD2 is rapidly metabolized in vivo via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway to form 13,14-dihydro-15-keto PGD2 (DK-PGD2).[15][16] This metabolite has emerged as a key player in its own right, demonstrating high selectivity as an agonist for the DP2 receptor with significantly less activity at the DP1 receptor.[17][18][19] This selectivity makes DK-PGD2 an invaluable tool for researchers seeking to specifically interrogate the function of the DP2 receptor pathway, dissecting its role from that of the DP1 receptor.[20] In vivo studies have confirmed that administration of DK-PGD2 exacerbates allergic inflammation, increasing eosinophil recruitment and pathology in models of atopic dermatitis and asthma.[11][13][21]

13,14-dihydro-15-keto Prostaglandin D2-d9 (DK-PGD2-d9): The Indispensable Tool for Research and Analysis

To facilitate precise and accurate research, stable isotope-labeled internal standards are paramount, particularly in quantitative mass spectrometry-based bioanalysis.[22][23] this compound (DK-PGD2-d9) is the deuterated analog of DK-PGD2, where nine hydrogen atoms have been replaced with deuterium.[15][24] This isotopic labeling renders it chemically identical to the endogenous molecule in terms of its biological activity as a DP2 agonist but distinguishable by its higher mass.

The primary application of DK-PGD2-d9 is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the accurate quantification of DK-PGD2 in complex biological matrices.[25][26][27] Its near-identical chromatographic behavior and ionization efficiency to the unlabeled analyte allow it to correct for variations in sample extraction, processing, and instrument response, thereby ensuring the highest degree of accuracy and reproducibility in quantitative studies.[23]

Compound Profile: DK-PGD2-d9

| Property | Value | Source |

| Full Name | This compound | [15] |

| Synonyms | DK-PGD2-d9, 15-Oxo-13,14-dihydro-PGD2-d9 | [15] |

| Molecular Formula | C₂₀H₂₃D₉O₅ | [15] |

| Molecular Weight | 361.52 g/mol | [15] |

| Primary Application | Internal Standard for LC-MS/MS Analysis | [18][23] |

| Biological Activity | Selective DP2 (CRTH2) Receptor Agonist | [17][24] |

The DP2 Receptor Signaling Pathway

Activation of the DP2 receptor by an agonist like DK-PGD2 initiates a well-defined intracellular signaling cascade. As a Gi-coupled receptor, ligand binding leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[28] This surge in intracellular Ca²⁺ is a critical second messenger that drives downstream cellular responses such as chemotaxis, degranulation, and cytokine production.[3][29]

Caption: DP2 receptor signaling cascade upon agonist binding.

Experimental Protocols for Characterizing DP2 Agonist Activity

Validating the activity of DK-PGD2-d9 or screening for novel DP2 modulators requires robust and reproducible in vitro assays. The following protocols describe two cornerstone functional assays: the Calcium Mobilization Assay and the Eosinophil Chemotaxis Assay.

Calcium Mobilization Assay

This assay provides a direct measure of DP2 receptor activation by quantifying the resultant increase in intracellular calcium. It is a high-throughput method suitable for determining agonist potency (EC₅₀) and antagonist affinity (IC₅₀).[28][30][31]

Principle: Cells expressing the DP2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent calcium release from intracellular stores, the dye binds to Ca²⁺ and emits a fluorescent signal that is proportional to the calcium concentration.[28][32] This change is measured in real-time using a fluorescence plate reader.[28]

Step-by-Step Methodology:

-

Cell Culture: Culture cells endogenously expressing DP2 (e.g., human eosinophils, basophils) or a cell line stably transfected with the human DP2 receptor (e.g., CHO-K1, HEK293) to an appropriate density in 96-well or 384-well black-walled, clear-bottom microplates.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye de-esterification and intracellular accumulation.

-

-

Compound Preparation:

-

Prepare a dilution series of the agonist (DK-PGD2-d9) in an appropriate assay buffer.

-

For antagonist testing, pre-incubate the cells with the antagonist for a specified period (e.g., 15-30 minutes) before adding the agonist.

-

-

Fluorescence Measurement:

-

Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.[28]

-

Set the instrument to record a baseline fluorescence reading for several seconds.

-

Program the instrument to add the agonist (or vehicle control) to the wells while continuously recording the fluorescence signal (typically at 1-second intervals for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Eosinophil Chemotaxis Assay

This assay assesses the ability of a DP2 agonist to induce the directed migration of eosinophils, a key pathological feature of allergic inflammation.[14][33]

Principle: The assay is typically performed using a multi-well chamber (e.g., Boyden chamber, Transwell®) with a porous membrane separating an upper and lower compartment. Eosinophils are placed in the upper chamber, and the chemoattractant (DP2 agonist) is placed in the lower chamber. If the compound is a chemoattractant, the eosinophils will migrate through the pores towards the concentration gradient.[33][34]

Step-by-Step Methodology:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors using density gradient centrifugation followed by negative magnetic selection to achieve high purity.

-

Assay Setup:

-

Prepare various concentrations of the DP2 agonist (DK-PGD2-d9) in assay medium (e.g., RPMI 1640 + 0.5% BSA) and add them to the lower wells of the chemotaxis chamber.

-

Add assay medium alone to control wells (for measuring random migration).

-

Place the porous membrane (typically 3-5 µm pore size) over the lower wells.

-

-

Cell Migration:

-

Resuspend the isolated eosinophils in assay medium at a concentration of approximately 1 x 10⁶ cells/mL.[33]

-

Add the eosinophil suspension to the top of the membrane in the upper chamber.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber and wipe away the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of an endogenous enzyme like eosinophil peroxidase.

-

-

Data Analysis:

-

Calculate the chemotactic index by dividing the number of cells migrating towards the agonist by the number of cells migrating towards the vehicle control.

-

Plot the number of migrated cells or the chemotactic index against the agonist concentration to generate a dose-response curve.

-

Caption: Workflow for DP2 agonist characterization.

Conclusion and Future Directions

This compound serves as a highly specific and essential tool for researchers investigating the role of the DP2 receptor in health and disease. Its utility as a selective agonist allows for the precise elucidation of DP2-mediated signaling pathways, while its deuterated nature ensures accuracy in quantitative bioanalysis. The experimental protocols detailed herein provide a robust framework for characterizing the activity of this and other DP2 modulators. As the DP2 receptor remains a high-interest therapeutic target for allergic and inflammatory diseases, the continued use of well-characterized tools like DK-PGD2-d9 will be indispensable for the discovery and development of novel antagonists that can effectively treat these debilitating conditions.[2][35]

References

- 1. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | Isotope-Labeled Compounds | 2738376-77-5 | Invivochem [invivochem.com]

- 16. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]

- 17. This compound | Fmeainfocentre [fmeainfocentre.com]

- 18. caymanchem.com [caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. cdn.usbio.net [cdn.usbio.net]

- 21. academic.oup.com [academic.oup.com]

- 22. benchchem.com [benchchem.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. medchemexpress.com [medchemexpress.com]

- 25. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. uab.edu [uab.edu]

- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 29. researchgate.net [researchgate.net]

- 30. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. agilent.com [agilent.com]

- 33. benchchem.com [benchchem.com]

- 34. researchgate.net [researchgate.net]

- 35. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to the Metabolic Pathway of Prostaglandin D2 to 13,14-dihydro-15-keto PGD2

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Prostaglandin D2 (PGD2), a prominent cyclooxygenase product, is a key mediator in a multitude of physiological and pathological processes, including sleep regulation, allergic inflammation, and bronchoconstriction.[1] The biological activity of PGD2 is tightly regulated through its rapid metabolism into various downstream products. This technical guide provides a comprehensive exploration of a critical metabolic pathway: the conversion of PGD2 to 13,14-dihydro-15-keto-PGD2 (DK-PGD2). We will delve into the enzymatic machinery, reaction kinetics, and the profound functional implications of this transformation, particularly focusing on the role of DK-PGD2 as a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). This guide is intended to serve as a valuable resource for researchers investigating the intricate roles of PGD2 signaling in health and disease, and for professionals engaged in the development of therapeutics targeting this pathway.

Introduction: The Significance of PGD2 Metabolism

Prostaglandin D2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and exerts its biological effects through binding to two primary G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the CRTH2/DP2 receptor.[1] The signaling outcomes of PGD2 are often cell-type specific and context-dependent. While DP1 activation is generally associated with anti-inflammatory responses, CRTH2/DP2 activation predominantly triggers pro-inflammatory cascades, particularly in the context of type 2 immunity.[2]

The rapid in vivo metabolism of PGD2 is a crucial mechanism for modulating its signaling and generating a diverse array of bioactive lipids.[3] One of the major metabolic routes involves a two-step enzymatic conversion to 13,14-dihydro-15-keto-PGD2. This metabolite is of particular interest as it displays selective agonist activity towards the CRTH2/DP2 receptor, thereby perpetuating and amplifying pro-inflammatory signals.[4][5] Understanding the intricacies of this metabolic pathway is therefore paramount for elucidating the pathophysiology of allergic diseases such as asthma and for designing targeted therapeutic interventions.

The Enzymatic Cascade: From PGD2 to DK-PGD2

The conversion of PGD2 to 13,14-dihydro-15-keto-PGD2 is a two-step enzymatic process primarily catalyzed by two key enzymes: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin Δ13-reductase.[4][6]

Step 1: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in the catabolism of PGD2 is the oxidation of the 15-hydroxyl group to a ketone, a reaction catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[7][8] This enzymatic conversion results in the formation of 15-keto-PGD2. While PGD2 is a substrate for 15-PGDH, it is considered a relatively poor one compared to other prostaglandins like PGE2.[9]

-

Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (EC 1.1.1.141)

-

Cofactor: NAD+

-

Reaction: Oxidation of the C15 hydroxyl group of PGD2 to a carbonyl group.

-

Product: 15-keto-Prostaglandin D2

The expression and activity of 15-PGDH are critical in regulating the local concentrations and signaling duration of prostaglandins.[7]

Step 2: Reduction by 15-Oxoprostaglandin Δ13-Reductase

The intermediate, 15-keto-PGD2, is then rapidly converted to the more stable 13,14-dihydro-15-keto-PGD2 by the action of 15-oxoprostaglandin Δ13-reductase.[10][11] This enzyme catalyzes the reduction of the double bond between carbons 13 and 14.

-

Enzyme: 15-Oxoprostaglandin Δ13-Reductase (EC 1.3.1.48)

-

Cofactor: NADPH or NADH[11]

-

Reaction: Reduction of the C13-C14 double bond of 15-keto-PGD2.

-

Product: 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2)

The following diagram illustrates the enzymatic conversion of PGD2 to 13,14-dihydro-15-keto-PGD2.

Caption: Enzymatic conversion of PGD2 to DK-PGD2.

Biological Activity and Downstream Signaling of 13,14-dihydro-15-keto PGD2

The metabolic conversion of PGD2 to DK-PGD2 is not merely a catabolic process but rather a mechanism to generate a potent and selective signaling molecule. DK-PGD2 is a selective agonist for the CRTH2/DP2 receptor, a key player in allergic inflammation.[4][5]

Selective Agonism at the CRTH2/DP2 Receptor

DK-PGD2 exhibits a high binding affinity for the CRTH2/DP2 receptor, comparable to that of PGD2, while having a significantly lower affinity for the DP1 receptor.[4][12] This selectivity is crucial as the CRTH2/DP2 receptor is predominantly expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in type 2 immune responses.[4]

Downstream Signaling Cascade

The binding of DK-PGD2 to the Gαi-coupled CRTH2/DP2 receptor initiates a downstream signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and cytokine production.[2][4]

The key signaling events are as follows:

-

Gαi Activation: Ligand binding leads to the activation of the inhibitory G protein, Gαi.

-

Inhibition of Adenylyl Cyclase: Activated Gαi inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Calcium Mobilization: The Gβγ subunit of the G protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores.

-

Cellular Responses: The increase in intracellular calcium and other signaling events culminate in cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.[13]

The following diagram depicts the downstream signaling of the CRTH2/DP2 receptor.

Caption: Downstream signaling of the CRTH2/DP2 receptor.

Experimental Methodologies

The study of the PGD2 to DK-PGD2 metabolic pathway requires robust and sensitive analytical methods for both the quantification of the metabolites and the measurement of enzymatic activity.

Quantification of 13,14-dihydro-15-keto PGD2 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of prostaglandins and their metabolites in biological matrices.[14]

4.1.1. Sample Preparation

Proper sample handling and preparation are critical to prevent the ex vivo formation or degradation of prostaglandins.[15]

-

Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin). Process samples on ice as quickly as possible.[15] For urine samples, centrifuge to remove particulate matter.[16]

-

Storage: If not analyzed immediately, store samples at -80°C.[15]

-

Solid-Phase Extraction (SPE):

-

Thaw frozen plasma/serum or urine samples on ice.

-

Spike the sample with a deuterated internal standard (e.g., 13,14-dihydro-15-keto-PGD2-d4) for accurate quantification.

-

Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).[15]

-

Apply the acidified sample to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., water or hexane) to remove interfering substances.

-

Elute the prostaglandins with a more polar solvent (e.g., ethyl acetate).[17]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[14]

-

4.1.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reverse-phase column with a gradient elution. A typical mobile phase consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[18]

-

Mass Spectrometry: Perform detection in negative ion mode using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Table 1: Example LC-MS/MS Parameters

| Parameter | Value |

| LC System | ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition | Analyte and internal standard specific |

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay

Several commercially available kits provide a convenient and sensitive method for measuring 15-PGDH activity in tissue homogenates and cell lysates. These assays are typically based on monitoring the reduction of NAD+ to NADH, which can be detected either spectrophotometrically or fluorometrically.[14][15][19]

4.2.1. Principle

The enzymatic activity of 15-PGDH is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is measured over time. In fluorometric assays, NADH reduces a probe to generate a fluorescent product. The rate of fluorescence increase is directly proportional to the 15-PGDH activity.[19]

4.2.2. General Protocol

-

Sample Preparation: Homogenize tissue or cells in an ice-cold assay buffer. Centrifuge to collect the supernatant containing the enzyme.[14]

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, a suitable substrate (e.g., PGE2 as a positive control or PGD2), and NAD+.

-

Initiate Reaction: Add the sample supernatant to the reaction mixture.

-

Measurement: Immediately measure the increase in absorbance at 340 nm (for spectrophotometric assays) or fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for fluorometric assays) in a kinetic mode.[19]

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance or fluorescence, using a standard curve if necessary.

Table 2: Commercially Available 15-PGDH Activity Assay Kits

| Kit Name | Manufacturer | Detection Method |

| 15-PGDH Activity Assay Kit (Fluorometric) | Abcam (ab273327) | Fluorometric |

| PicoProbe™ 15-PGDH Activity Assay Kit (Fluorometric) | BioVision (K562-100) | Fluorometric |

| 15-hydroxy Prostaglandin Dehydrogenase Substrate Screening Kit | Cayman Chemical | Fluorometric |

Quantitative Data and Physiological Relevance

The concentration of 13,14-dihydro-15-keto-PGD2 and the activity of the enzymes involved in its synthesis can vary significantly depending on the biological context.

Table 3: Kinetic Parameters of Prostaglandin Dehydrogenases

| Enzyme | Substrate | Km | Vmax | Source |

| 15-PGDH (Swine Lung) | PGE1 | 14 µM | - | [20] |

| 15-PGDH (Swine Lung) | PGE2 | 25 µM | - | [20] |

| 15-PGDH (Swine Lung) | PGF2α | 37 µM | - | [20] |

| 15-PGDH (Rat Kidney) | PGE2 | - | Dose-dependent decrease with ethanol | [18] |

| 15-PGDH (Rat Kidney) | PGF2α | - | Dose-dependent decrease with ethanol | [18] |

Note: Specific kinetic data for PGD2 as a substrate for 15-PGDH is limited in the literature.

Table 4: Physiological Concentrations of Related Prostaglandin Metabolites

| Metabolite | Matrix | Concentration | Condition | Reference |

| 15-keto-13,14-dihydro-PGE2 | Human Plasma | 33 ± 10 pg/mL | Normal | [17] |

| 15-keto-13,14-dihydro-PGF2α | Human Plasma | 40 ± 16 pg/mL | Normal | [17] |

| 13,14-dihydro-15-keto-PGE2 | Human Plasma | Elevated | Diabetic Ketoacidosis | [21] |

| 13,14-dihydro-15-keto-PGE2 | Human Plasma | Increased | Third Trimester of Pregnancy | [22] |

The elevated levels of these metabolites in inflammatory and physiological stress conditions highlight the importance of this metabolic pathway in various biological processes.

Conclusion and Future Directions

The metabolic conversion of PGD2 to 13,14-dihydro-15-keto-PGD2 represents a critical regulatory node in pro-inflammatory signaling. The generation of a selective CRTH2/DP2 receptor agonist from a less selective precursor underscores the complexity and elegance of lipid mediator biology. For researchers in academia and industry, a thorough understanding of this pathway is essential for:

-

Target Identification and Validation: The enzymes 15-PGDH and 15-oxoprostaglandin Δ13-reductase, as well as the CRTH2/DP2 receptor, represent potential therapeutic targets for allergic and inflammatory diseases.

-

Biomarker Discovery: The levels of DK-PGD2 in biological fluids could serve as a biomarker for diseases characterized by mast cell and Th2 cell activation.

-

Drug Development: The development of selective inhibitors or antagonists for the components of this pathway holds promise for novel anti-inflammatory therapies.

Future research should focus on obtaining more precise kinetic data for the enzymes involved with PGD2 as a substrate, further elucidating the regulation of these enzymes in different disease states, and exploring the full spectrum of biological activities of 13,14-dihydro-15-keto-PGD2. This in-depth knowledge will undoubtedly pave the way for innovative therapeutic strategies targeting the potent pro-inflammatory effects of this important PGD2 metabolite.

References

- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. thomassci.com [thomassci.com]

- 7. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. ENZYME - 1.3.1.48 15-oxoprostaglandin 13-reductase [enzyme.expasy.org]

- 11. 15-Oxoprostaglandin 13-Reductase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 12. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 13. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. store.genprice.com [store.genprice.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic changes in rat renal 15-hydroxy-prostaglandin dehydrogenase induced by chronic ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 15-PGDH Activity Assay Kit (Fluorometric) (ab273327) | Abcam [abcam.com]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LIPID MAPS [lipidmaps.org]

Introduction: Unveiling a Key Tool for Inflammatory Pathway Research

An In-depth Technical Guide to the Chemical Structure and Properties of Deuterated DK-PGD2

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a diverse array of physiological and pathological processes, from sleep regulation to allergic inflammation.[1][2] Its biological activity is tightly controlled through a complex network of metabolic pathways. One of its key metabolites, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), has emerged as a molecule of significant interest due to its specific biological function.[3][4] DK-PGD2 is not merely an inactive degradation product; it is a selective and potent agonist for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a key player in orchestrating type 2 inflammatory responses.[5][6]

This technical guide focuses on the deuterated analogue of DK-PGD2. The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, imparts unique chemical properties to the molecule. This process, known as deuteration, provides two primary advantages for researchers. Firstly, it creates an ideal internal standard for highly accurate and sensitive quantification in complex biological matrices using mass spectrometry.[7][8] Secondly, the increased mass of deuterium can alter the molecule's metabolic fate, a phenomenon known as the "kinetic isotope effect," which can be leveraged to study and improve pharmacokinetic properties.[7][9][]

This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It will delve into the biological context of the PGD2 signaling axis, detail the chemical and physical properties of deuterated DK-PGD2, explain the scientific rationale behind deuteration, and provide validated experimental protocols for its application.

Section 1: The PGD2 Signaling Axis and the Role of DK-PGD2

Metabolic Transformation: From PGD2 to DK-PGD2

Prostaglandin D2 is enzymatically converted in the body to various metabolites. The formation of DK-PGD2 occurs via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, which is a primary route for the biological inactivation of many prostaglandins.[3][4] This pathway involves the oxidation of the 15-hydroxyl group to a ketone, followed by the reduction of the C13-C14 double bond. While this transformation reduces activity at some prostaglandin receptors, it critically enhances selectivity for the DP2 receptor.[5]

The DP1 vs. DP2 Receptor Dichotomy

PGD2 and its metabolites primarily exert their effects through two distinct G-protein coupled receptors (GPCRs): the D prostanoid receptor 1 (DP1) and the DP2 (CRTH2) receptor.[11] These receptors often trigger opposing biological outcomes, creating a finely tuned signaling balance.

-

DP1 Receptor: Activation of DP1 typically leads to an increase in intracellular cyclic AMP (cAMP), which is associated with anti-inflammatory effects, vasodilation, and inhibition of platelet aggregation.[11][12]

-

DP2 (CRTH2) Receptor: In contrast, DP2 activation couples to Gi proteins, leading to a decrease in cAMP and an increase in intracellular calcium. This signaling cascade promotes pro-inflammatory responses, including the chemotaxis and activation of key immune cells like T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[5][11][13]

DK-PGD2: A Selective DP2 Receptor Agonist

The metabolic conversion of PGD2 to DK-PGD2 results in a compound with high selectivity for the DP2 receptor.[5][6][14] This specificity makes DK-PGD2, and by extension its deuterated analogue, an invaluable pharmacological tool for isolating and studying DP2-mediated pathways without the confounding effects of DP1 activation. Research has shown that DK-PGD2 potently induces chemotaxis and activation of eosinophils and type 2 innate lymphoid cells (ILC2s), highlighting its role in allergic diseases such as asthma and atopic dermatitis.[5][15]

Section 2: Chemical Structure and Physicochemical Properties

Chemical Structure

Deuterated DK-PGD2 is most commonly available as a d9 variant, where nine hydrogen atoms on the terminal end of the omega side chain are replaced with deuterium.

Chemical Structure of 13,14-dihydro-15-keto-prostaglandin D2-d9 (A visual representation of the chemical structure would be placed here in a full document, clearly indicating the C20H23D9O5 formula and the location of the nine deuterium atoms on carbons 17, 18, 19, and 20.)

Physicochemical Data

The following table summarizes the key physicochemical properties of a common form of deuterated DK-PGD2.

| Property | Value | Reference(s) |

| Formal Name | 9α-hydroxy-11,15-dioxo-prost-5Z-en-1-oic-17,17,18,18,19,19,20,20,20-d9 acid | [16] |

| Molecular Formula | C₂₀H₂₃D₉O₅ | [16][17] |

| Molecular Weight | 361.52 | [17] |

| CAS Number | 2738376-77-5 | [16][17] |

| Purity | ≥99% deuterated forms (d1-d9) | [16] |

| Appearance | Typically a solid or in solution (e.g., methyl acetate) | [16][17] |

| Solubility (In Vitro) | Soluble in DMSO, DMF, Ethanol | [4][17] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [17] |

Section 3: The Rationale and Application of Deuteration

The Kinetic Isotope Effect (KIE): A Tool to Modulate Pharmacokinetics

The scientific principle underpinning the altered metabolic stability of deuterated compounds is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and has a higher activation energy for cleavage than a carbon-hydrogen (C-H) bond.[][18] Many drug metabolism pathways, particularly those mediated by Cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step.

By replacing hydrogen with deuterium at a site of metabolic attack, the rate of that metabolic process can be significantly slowed.[][19] This can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-Life: Slower metabolism extends the residence time of the compound in the body.[18]

-

Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active compound reaching systemic circulation.[18]

-

Reduced Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce toxic byproducts.[9]

Sources

- 1. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 11. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 12. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. 13,14-dihydro-15-keto Prostaglandin D2-d9 - Cayman Chemical [bioscience.co.uk]

- 17. This compound | Isotope-Labeled Compounds | 2738376-77-5 | Invivochem [invivochem.com]

- 18. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 19. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Agonist: A Technical Guide to the Discovery, History, and Significance of 13,14-dihydro-15-keto Prostaglandin D2

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in a spectrum of physiological and pathological processes, most notably in allergic inflammation and immune responses. However, the biological activity of the PGD2 pathway is not solely dictated by the parent molecule. PGD2 undergoes rapid and complex metabolic transformation in vivo, generating a cascade of metabolites with distinct biological activities. This technical guide provides an in-depth exploration of a pivotal, yet often overlooked, metabolite: 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2). We will traverse the historical context of its discovery, rooted in the broader investigation of PGD2 metabolism, delineate the enzymatic pathways governing its formation, and illuminate its contemporary significance as a selective agonist for the DP2 receptor and a key biomarker for mast cell activation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical signaling molecule.

Introduction: The Prostaglandin D2 Cascade

Prostaglandins are a class of eicosanoids, lipid compounds derived from arachidonic acid, that act as potent signaling molecules in a wide array of biological functions[1]. The synthesis of Prostaglandin D2 (PGD2) begins with the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then isomerized to PGD2 by two distinct prostaglandin D synthases: hematopoietic PGD synthase (H-PGDS) and lipocalin-type PGD synthase (L-PGDS)[1].

PGD2 is a major product of activated mast cells and is a key mediator in allergic diseases such as asthma and allergic rhinitis[2]. However, its role is complex, with its effects being mediated through two G-protein coupled receptors, the DP1 and DP2 (also known as CRTH2) receptors, which can trigger opposing cellular responses[2]. The narrative of PGD2 signaling is further complicated by its rapid metabolism in vivo to a variety of other compounds, each with its own biological activity[2]. This guide focuses on a crucial enzymatic metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2).

Discovery and History: Unraveling the Metabolic Web of PGD2

The discovery of DK-PGD2 is intrinsically linked to the broader effort to understand the metabolic fate of PGD2 in humans. Early research in the 1980s by Liston and Roberts provided seminal insights into the complex biotransformation of PGD2. Their work, particularly with a patient exhibiting systemic mastocytosis and consequently high levels of PGD2 production, offered a unique window into its metabolic pathways[3].

These foundational studies revealed that PGD2 is not simply inactivated, but is converted into a complex family of metabolites, including a series of isomeric PGF2 compounds[4][5]. The formation of these metabolites pointed to the existence of active enzymatic pathways, including the action of an 11-ketoreductase[5].

Within this complex metabolic picture, 13,14-dihydro-15-keto PGD2 was identified as a key product of an enzymatic degradation pathway[2]. It is formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group, followed by the reduction of the 13,14 double bond[6][7]. This two-step enzymatic process is a common route for the catabolism of prostaglandins[7]. The identification of DK-PGD2 was crucial, as it demonstrated a pathway that produced a stable and biologically active metabolite, in contrast to the non-enzymatic dehydration pathways that lead to the J-series prostaglandins[8].

The Biochemical Landscape of DK-PGD2

Enzymatic Formation

The synthesis of DK-PGD2 from PGD2 is a two-step enzymatic process:

-

Oxidation: The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the oxidation of the hydroxyl group at carbon 15 of PGD2 to a ketone.

-

Reduction: A prostaglandin reductase then reduces the double bond between carbons 13 and 14.

This pathway is a major route for the catabolism of PGD2 in vivo.

Caption: Enzymatic conversion of PGD2 to DK-PGD2.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₅ | [9] |

| Molecular Weight | 352.5 g/mol | [9] |

| CAS Number | 59894-07-4 | [6][9] |

Biological Significance: A Selective DP2 Receptor Agonist

A pivotal discovery in the study of DK-PGD2 was its identification as a highly selective agonist for the DP2 (CRTH2) receptor[2][6]. The DP2 receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, and its activation is associated with pro-inflammatory responses, including cell migration and cytokine release[2].

The selectivity of DK-PGD2 for the DP2 receptor over the DP1 receptor is a critical aspect of its biological function[2]. While PGD2 activates both receptors, the metabolic conversion to DK-PGD2 shifts the signaling output towards a more pronounced pro-inflammatory, DP2-mediated response. This has significant implications for our understanding of allergic inflammation and other immune disorders where mast cell activation and PGD2 production are prominent features. Recent studies have shown that DK-PGD2 can induce migration and the release of Type 2 cytokines in innate lymphoid cells (ILCs)[2].

DK-PGD2 as a Biomarker for Mast Cell Activation

Given that PGD2 is a primary product of activated mast cells, and DK-PGD2 is a stable metabolite, the quantification of DK-PGD2 in biological fluids serves as a reliable indicator of in vivo mast cell activation. This is particularly relevant in the context of systemic mastocytosis and other mast cell-driven pathologies.

Analytical Methodologies for the Quantification of DK-PGD2

The accurate quantification of DK-PGD2 in biological matrices such as plasma, serum, and tissue homogenates is essential for both basic research and clinical investigations. The two primary analytical techniques employed are immunoassays and mass spectrometry.

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and relatively low-cost method for the quantification of DK-PGD2. These are typically competitive assays.

Principle of Competitive ELISA:

Caption: Principle of a competitive ELISA for DK-PGD2 detection.

Step-by-Step Competitive ELISA Protocol (Illustrative):

-

Plate Preparation: A microtiter plate is pre-coated with a secondary antibody (e.g., goat anti-rabbit antibody).

-

Reagent Addition: Standards or samples containing DK-PGD2 are added to the wells, along with a fixed amount of HRP-conjugated DK-PGD2 and a specific primary antibody (e.g., rabbit anti-DK-PGD2).

-

Competitive Binding: The unlabeled DK-PGD2 from the sample and the HRP-labeled DK-PGD2 compete for binding to the limited number of primary antibody sites.

-

Incubation: The plate is incubated to allow the binding reactions to reach equilibrium.

-

Washing: The plate is washed to remove any unbound reagents.

-

Substrate Addition: A substrate solution is added to the wells. The HRP enzyme on the bound labeled DK-PGD2 catalyzes a color change.

-

Signal Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of DK-PGD2 in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the "gold standard" for the quantification of small molecules like DK-PGD2 due to its high specificity and sensitivity[10]. This method is particularly valuable for distinguishing between structurally similar prostaglandin metabolites.

Illustrative LC-MS/MS Workflow:

Caption: A typical workflow for DK-PGD2 analysis by LC-MS/MS.

Step-by-Step LC-MS/MS Protocol (Illustrative):

-

Sample Preparation:

-

An internal standard (typically a stable isotope-labeled version of DK-PGD2) is added to the sample to account for variations in sample processing and instrument response.

-

Proteins are precipitated and removed.

-

Solid-phase extraction (SPE) is used to purify and concentrate the prostaglandins from the sample matrix.

-

-

Liquid Chromatography (LC) Separation:

-

The extracted sample is injected into an LC system.

-

A C18 reverse-phase column is commonly used to separate DK-PGD2 from other molecules based on its hydrophobicity.

-

-

Mass Spectrometry (MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

Q1 (Precursor Ion Selection): The first quadrupole is set to select the deprotonated molecular ion of DK-PGD2 ([M-H]⁻).

-

Q2 (Fragmentation): The selected ion is fragmented in the collision cell.

-

Q3 (Product Ion Detection): The third quadrupole is set to detect a specific fragment ion of DK-PGD2.

-

-

-

Quantification: The concentration of DK-PGD2 in the sample is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.

Future Perspectives and Conclusion

The journey from the initial characterization of the complex PGD2 metabolic pathway to the identification of DK-PGD2 as a key, biologically active metabolite highlights the intricate nature of eicosanoid signaling. As a selective agonist of the pro-inflammatory DP2 receptor, DK-PGD2 represents a critical player in the amplification of allergic and inflammatory responses initiated by mast cell activation.

Future research will likely focus on further elucidating the precise roles of DK-PGD2 in various disease contexts and exploring the therapeutic potential of targeting its signaling pathway. The continued development and refinement of sensitive and specific analytical methods for its quantification will be paramount in these endeavors. Understanding the nuances of PGD2 metabolism, with DK-PGD2 as a central figure, is essential for developing more targeted and effective therapies for a range of inflammatory and allergic disorders.

References

- Fitzpatrick, F. A., & Wynalda, M. A. (1983). Albumin-catalyzed metabolism of prostaglandin D2. Identification of products formed in vitro. The Journal of biological chemistry, 258(19), 11713–11718.

- Hardy, C. C., Holgate, S. T., & Robinson, C. (1986). Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man. British journal of pharmacology, 87(3), 563–568.

- Liston, T. E., & Roberts, L. J., 2nd. (1985). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans.

- Liston, T. E., & Roberts, L. J., 2nd. (1985). Metabolic fate of radiolabeled prostaglandin D2 in a normal human male volunteer. The Journal of biological chemistry, 260(24), 13172–13180.

- Gress, K., et al. (2021). Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. Allergy, 76(10), 3215-3218.

- Kelly, R. W., & Abel, M. H. (1983). The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. Biomedical mass spectrometry, 10(4), 276–279.

-

LIPID MAPS. (n.d.). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Retrieved from [Link]

- Roberts, L. J., 2nd, & Sweetman, B. J. (1985). Metabolic fate of endogenously synthesized prostaglandin D2 in a human female with mastocytosis. Prostaglandins, 30(3), 383–400.

- Wendelborn, D. F., Seibert, K., & Roberts, L. J., 2nd. (1988). Isomeric prostaglandin F2 compounds arising from prostaglandin D2: a family of icosanoids produced in vivo in humans.

- Whittle, B. J., & Varga, C. (2000). 13,14-dihydro-15-keto-prostaglandin D2.

- Song, W. L., Wang, M., Ricciotti, E., et al. (2008). Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans. The Journal of biological chemistry, 283(2), 1179–1188.

- PGD Synthase and PGD2 in Immune Resposne. (2012).

-

13,14-Dihydro-15-keto-pgd2. PubChem. Available at: [Link]

-

13,14-Dihydro-15-keto-PGE2. Human Metabolome Database. Available at: [Link]

- Isomeric prostaglandin F2 compounds arising from prostaglandin D2: a family of icosanoids produced in vivo in humans. (1988).

-

Human PGD2(Prostaglandin D2) ELISA Kit. Bioelsa. Available at: [Link]

- Gress, K., et al. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PLOS ONE, 19(7), e0307750.

- Biological and prognostic insights into the prostaglandin D2 signaling axis in lung adenocarcinoma. (2025). Frontiers in Immunology, 16.

-

A revised pathway of PGD 2 metabolism. ResearchGate. Available at: [Link]

- Shibata, T., Kondo, M., Osawa, T., & Uchida, K. (2002). 15-Deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes. The Journal of biological chemistry, 277(12), 10459–10466.

Sources

- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic fate of endogenously synthesized prostaglandin D2 in a human female with mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isomeric prostaglandin F2 compounds arising from prostaglandin D2: a family of icosanoids produced in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isomeric prostaglandin F2 compounds arising from prostaglandin D2: a family of icosanoids produced in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 13,14-Dihydro-15-keto-pgd2 | C20H32O5 | CID 5283036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Physiological Relevance of 13,14-dihydro-15-keto PGD2: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2), a prominent cyclooxygenase metabolite of arachidonic acid, is a key mediator in a spectrum of physiological and pathological processes, most notably in the orchestration of allergic inflammation. However, the intrinsic instability of PGD2 necessitates a focus on its more stable metabolites to accurately delineate its biological impact. Among these, 13,14-dihydro-15-keto PGD2 (DK-PGD2) has emerged as a molecule of significant interest. This technical guide provides a comprehensive exploration of the physiological relevance of DK-PGD2, from its biosynthesis and metabolism to its intricate signaling mechanisms and its burgeoning role as a clinical biomarker. We will delve into the causality behind experimental choices for its quantification and provide detailed, field-proven methodologies for its analysis in biological matrices. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of PGD2 and its metabolites in health and disease.